molecular formula C27H34N4O5 B611412 Nvp-tnks656 CAS No. 1419949-20-4

Nvp-tnks656

Cat. No. B611412
M. Wt: 494.58
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181266B2

Procedure details

To [4-(4-methoxy-benzoyl)-piperidin-1-yl]-acetic acid (306 mg, 0.85 mmol) in DMF (3 mL) was added with HATU (485 mg, 1.28 mmol) and DIEA (0.37 mL, 275 mg, 2.12 mmol). This was sonicated, stirred for 30 min and then 2-[(cyclopropylmethyl-amino)-methyl]-3,5,7,8-tetrahydro-pyrano[4,3-d]pyrimidin-4-one (200 mg, 0.85 mmol) in 1 mL DMF was added to the mixture. Then it was stirred at room temperature for 16 hours and the mixture was concentrated to dryness. This was purified by silica gel column (eluted with 0-10% methanol in dichloromethane) followed by trituration with methanol to give a white solid as the title compound (93 mg, 0.19 mmol, 22% yield). m/z=495.3 (M+H).
Quantity
306 mg
Type
reactant
Reaction Step One
Name
Quantity
485 mg
Type
reactant
Reaction Step One
Name
Quantity
0.37 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
2-[(cyclopropylmethyl-amino)-methyl]-3,5,7,8-tetrahydro-pyrano[4,3-d]pyrimidin-4-one
Quantity
200 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Yield
22%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:20]=[CH:19][C:6]([C:7]([CH:9]2[CH2:14][CH2:13][N:12]([CH2:15][C:16]([OH:18])=O)[CH2:11][CH2:10]2)=[O:8])=[CH:5][CH:4]=1.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.CCN(C(C)C)C(C)C.[CH:54]1([CH2:57][NH:58][CH2:59][C:60]2[NH:61][C:62](=[O:70])[C:63]3[CH2:69][O:68][CH2:67][CH2:66][C:64]=3[N:65]=2)[CH2:56][CH2:55]1>CN(C=O)C>[CH:54]1([CH2:57][N:58]([CH2:59][C:60]2[NH:61][C:62](=[O:70])[C:63]3[CH2:69][O:68][CH2:67][CH2:66][C:64]=3[N:65]=2)[C:16](=[O:18])[CH2:15][N:12]2[CH2:11][CH2:10][CH:9]([C:7](=[O:8])[C:6]3[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:20][CH:19]=3)[CH2:14][CH2:13]2)[CH2:56][CH2:55]1 |f:1.2|

Inputs

Step One
Name
Quantity
306 mg
Type
reactant
Smiles
COC1=CC=C(C(=O)C2CCN(CC2)CC(=O)O)C=C1
Name
Quantity
485 mg
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
0.37 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
2-[(cyclopropylmethyl-amino)-methyl]-3,5,7,8-tetrahydro-pyrano[4,3-d]pyrimidin-4-one
Quantity
200 mg
Type
reactant
Smiles
C1(CC1)CNCC=1NC(C2=C(N1)CCOC2)=O
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This was sonicated
STIRRING
Type
STIRRING
Details
Then it was stirred at room temperature for 16 hours
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
This was purified by silica gel column (eluted with 0-10% methanol in dichloromethane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(CC1)CN(C(CN1CCC(CC1)C(C1=CC=C(C=C1)OC)=O)=O)CC=1NC(C2=C(N1)CCOC2)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.19 mmol
AMOUNT: MASS 93 mg
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 22.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.